molecular formula C20H28ClN5O B7057932 2-[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-N-(4-chlorophenyl)acetamide

2-[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B7057932
M. Wt: 389.9 g/mol
InChI Key: XJTJVQGJTHPTCO-UHFFFAOYSA-N
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Description

2-[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation of Piperazine: Piperazine is alkylated using a suitable alkyl halide, such as 1-chloromethyl-4-tert-butylpyrazole, in the presence of a base like potassium carbonate.

    Acylation Reaction: The final step involves the acylation of the alkylated piperazine with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound may serve as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor or modulator of specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and piperazine rings are known to interact with various biological targets, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-N-(4-fluorophenyl)acetamide
  • 2-[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-N-(4-bromophenyl)acetamide
  • 2-[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-N-(4-chlorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its pharmacokinetic and pharmacodynamic profiles compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN5O/c1-20(2,3)26-14-16(12-22-26)13-24-8-10-25(11-9-24)15-19(27)23-18-6-4-17(21)5-7-18/h4-7,12,14H,8-11,13,15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTJVQGJTHPTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CN2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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